1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide
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Overview
Description
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the indole moiety, along with the pyrrolidine and carboxamide groups, suggests that it may exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route can be outlined as follows:
Synthesis of 5-fluoro-1H-indole: This can be achieved through the fluorination of 1H-indole using a suitable fluorinating agent such as Selectfluor.
Formation of the indole-ethyl intermediate: The 5-fluoro-1H-indole is then alkylated with an appropriate ethylating agent to form the 2-(5-fluoro-1H-indol-3-yl)ethyl intermediate.
Synthesis of the pyrrolidine-3-carboxamide: This involves the reaction of the indole-ethyl intermediate with a pyrrolidine-3-carboxylic acid derivative under amide coupling conditions, typically using coupling reagents such as EDCI or HATU.
Introduction of the isopropylphenyl group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) to form the corresponding indole N-oxide.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under suitable conditions, such as using potassium tert-butoxide (KOtBu) in DMF.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), dichloromethane (DCM), room temperature.
Reduction: Sodium borohydride (NaBH4), methanol, room temperature.
Substitution: Potassium tert-butoxide (KOtBu), dimethylformamide (DMF), elevated temperature.
Major Products
Oxidation: Indole N-oxide derivative.
Reduction: Pyrrolidine alcohol derivative.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide is not well-documented. based on its structure, it is likely to interact with biological targets such as enzymes or receptors that recognize indole derivatives. The fluorine atom may enhance its binding affinity and selectivity towards specific targets.
Comparison with Similar Compounds
Similar Compounds
1H-indole-3-carbaldehyde derivatives: These compounds share the indole core and have been studied for their biological activities.
3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: These compounds have shown potential as non-competitive α-glucosidase inhibitors.
Uniqueness
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide is unique due to the combination of the indole, pyrrolidine, and carboxamide moieties, along with the presence of the fluorine atom. This unique structure may confer distinct biological activities and properties compared to other similar compounds.
Properties
Molecular Formula |
C24H26FN3O2 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-(4-propan-2-ylphenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H26FN3O2/c1-15(2)16-3-6-20(7-4-16)27-24(30)18-11-23(29)28(14-18)10-9-17-13-26-22-8-5-19(25)12-21(17)22/h3-8,12-13,15,18,26H,9-11,14H2,1-2H3,(H,27,30) |
InChI Key |
MGJJNMLHLAACQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
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